molecular formula C24H23FN4O B2354241 (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone CAS No. 1203380-37-3

(1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone

Cat. No.: B2354241
CAS No.: 1203380-37-3
M. Wt: 402.473
InChI Key: IPUCJHWFXGMTNZ-UHFFFAOYSA-N
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Description

The compound (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyridazine ring, a piperidine ring, and an indolinyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a fluorophenyl group, a pyridazine ring, a piperidine ring, and an indolinyl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.

Scientific Research Applications

1. Antidepressant Potential

The compound exhibits potential as an antidepressant. A study focused on derivatives of 2-pyridinemethylamine, which include similar structural elements, demonstrated that the incorporation of a fluorine atom, as in the case of (1-(6-(4-Fluorophenyl)pyridazin-3-yl)piperidin-4-yl)(indolin-1-yl)methanone, can lead to enhanced and long-lasting 5-HT1A agonist activity. This activity was observed in rats following oral administration, suggesting antidepressant potential (Vacher et al., 1999).

2. Anti-HIV Activity

Compounds with a similar molecular structure have been shown to possess selective inhibition against HIV-2 strains. In particular, derivatives of β-carboline exhibited comparable activity to nucleoside reverse transcriptase inhibitors lamivudine and dideoxyinosine (Ashok et al., 2015).

3. Anticancer and Antimicrobial Properties

A novel series of derivatives related to this compound have been synthesized and evaluated for their anti-cancer and antimicrobial activities. Some of these derivatives showed potent cytotoxicity against the MCF-7 cell line and moderate antibacterial and antifungal activities (Naik et al., 2022).

4. Neuroprotective Activities

Aryloxyethylamine derivatives, which share structural similarities, were evaluated for neuroprotective effects against glutamate-induced cell death. These compounds demonstrated potential as neuroprotective agents, suggesting that similar compounds like this compound might also possess neuroprotective properties (Zhong et al., 2020).

5. Serotonin 5-HT2 Receptor Antagonism

Compounds with a similar structure have been shown to act as antagonists of the serotonin 5-HT2 receptors, which could have implications in various neurological and psychiatric conditions (Andersen et al., 1992).

6. Anticonvulsant Properties

Similar compounds have demonstrated structural and electronic properties conducive to anticonvulsant activity. This suggests the potential use of this compound in the treatment of convulsive disorders (Georges et al., 1989).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and assessment of its safety and hazards. Given the complexity of its structure and the potential for diverse chemical reactions, this compound could be a valuable subject for future research .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c25-20-7-5-17(6-8-20)21-9-10-23(27-26-21)28-14-11-19(12-15-28)24(30)29-16-13-18-3-1-2-4-22(18)29/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUCJHWFXGMTNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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